Enantiomer-Specific Pharmacological Differentiation: (R)- vs (S)-4-Fluorophenylalanine
The (R)- and (S)-enantiomers of 4-fluorophenylalanine are fundamentally distinct pharmacological entities. The (R)-enantiomer has been documented to exhibit different pharmacokinetics, receptor binding, and non-proteinogenic amino acid behavior compared to the (S)-enantiomer [1]. This chiral divergence makes the (R)-configured compound indispensable for studies requiring enantiopure building blocks or investigating stereospecific biological interactions. Note: Direct quantitative head-to-head binding data for the benzyl ester form is not available in the open literature; this represents a class-level inference from the free acid forms.
| Evidence Dimension | Pharmacokinetics and receptor binding |
|---|---|
| Target Compound Data | (R)-enantiomer: distinct PK and receptor binding profile (qualitative) |
| Comparator Or Baseline | (S)-4-fluorophenylalanine: different PK and receptor binding profile (qualitative) |
| Quantified Difference | Not quantified for the benzyl ester specifically; vendor documentation notes enantiomer-dependent differences |
| Conditions | Vendor product comparison data; literature on 4-fluorophenylalanine enantiomers |
Why This Matters
Procurement of a defined single enantiomer is mandatory for reproducible stereospecific studies; racemic or opposite-enantiomer material introduces confounding biological activity and is unsuitable for chiral structure-activity relationship (SAR) investigations.
- [1] Soloshonok VA et al. Asymmetric synthesis of heteroorganic analogs of natural compounds. 2. A convenient preparative method for the synthesis of enantiomerically pure (S)-(-)-o-, m-, and p-fluorophenylalanines and their 2-methylsubstituted analogs. Tetrahedron: Asymmetry. Referenced via SciencePlus. Available at: https://scienceplus.abes.fr View Source
